

An In-depth Technical Guide to Hydrogen Bonding in Ammonium Nickel Sulphate Hexahydrate

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Compound of Interest

Compound Name: *Nickel ammonium sulphate*

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Abstract

Ammonium nickel sulphate hexahydrate, $(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$, a member of the Tutton's salt family, presents a fascinating case study in hydrogen bonding within a crystalline framework. This guide provides a comprehensive analysis of the intricate network of hydrogen bonds that are crucial to the stability and properties of this compound. By examining crystallographic data obtained from X-ray and neutron diffraction studies, we elucidate the roles of the hexaaquanickel(II) cation, the ammonium cation, and the sulphate anion in the hydrogen bond donor-acceptor scheme. This document furnishes detailed experimental protocols for the synthesis and characterization of single crystals of ammonium nickel sulphate hexahydrate, alongside a quantitative summary of its crystallographic and hydrogen bonding parameters. Visualizations of the hydrogen bonding network and experimental workflows are provided to facilitate a deeper understanding of the molecular interactions at play.

Introduction

Ammonium nickel sulphate hexahydrate, $(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$, is a double salt belonging to the well-studied Tutton's salt series, which are known for their isomorphous monoclinic structures.^[1] The crystal lattice is comprised of a $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ octahedron, two NH_4^+ cations, and two SO_4^{2-} anions. The stability of this intricate structure is largely dictated by an extensive

three-dimensional network of hydrogen bonds. These interactions involve the coordinated water molecules, the ammonium ions, and the oxygen atoms of the sulphate groups.

Understanding the precise geometry and strength of these hydrogen bonds is fundamental to comprehending the physicochemical properties of the material, including its thermal stability, solubility, and optical characteristics. For drug development professionals, the study of such hydrated salt structures can offer insights into the role of water molecules and hydrogen bonding in the stabilization of crystal lattices of active pharmaceutical ingredients (APIs).

Crystal Structure and Coordination Environment

Ammonium nickel sulphate hexahydrate crystallizes in the monoclinic space group $P2_1/a$.^{[2][3]} The nickel(II) ion is octahedrally coordinated by six water molecules, forming the $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ complex. These water molecules act as the primary hydrogen bond donors, interacting with the oxygen atoms of the sulphate anions. The ammonium ions are also key participants in the hydrogen bonding network, with their hydrogen atoms forming bonds with the sulphate oxygens.

The sulphate tetrahedra are linked to both the $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ complexes and the ammonium ions through this intricate web of hydrogen bonds, creating a stable, three-dimensional structure.

Crystallographic Data

The unit cell parameters for ammonium nickel sulphate hexahydrate have been determined by X-ray diffraction.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /a
a	9.181 Å[2]
b	12.459 Å[2]
c	6.239 Å[2]
β	106.95°[3]
z	2

The Hydrogen Bonding Network

The hydrogen bonding in ammonium nickel sulphate hexahydrate is extensive, with all hydrogen atoms from the water molecules and the ammonium ions participating in hydrogen bonds. The oxygen atoms of the sulphate anions act as the primary hydrogen bond acceptors. A detailed analysis of the hydrogen bond donors and acceptors is crucial for a complete understanding of the crystal packing.

While X-ray diffraction can determine the positions of heavier atoms, neutron diffraction is essential for accurately locating the positions of hydrogen atoms and thus providing precise information about the hydrogen bond geometries.

Quantitative Analysis of Hydrogen Bonds

The following table summarizes the key hydrogen bond distances and angles. It is important to note that the most accurate data for hydrogen positions are derived from neutron diffraction studies.

Donor (D)	Hydrogen (H)	Acceptor (A)	D-H (Å)	H…A (Å)	D…A (Å)	D-H…A (°)
O(H ₂ O)	H	O(SO ₄)	Data not available	Data not available	Data not available	Data not available
N(NH ₄)	H	O(SO ₄)	Data not available	Data not available	Data not available	Data not available

Note: Specific quantitative data from neutron diffraction studies on bond lengths and angles were not available in the public domain at the time of this review.

Experimental Protocols

Synthesis of Single Crystals

High-quality single crystals of ammonium nickel sulphate hexahydrate can be grown from an aqueous solution by the method of slow evaporation.

Materials:

- Nickel(II) sulphate hexahydrate (NiSO₄·6H₂O)
- Ammonium sulphate ((NH₄)₂SO₄)
- Deionized water

Procedure:

- Prepare equimolar solutions of nickel(II) sulphate hexahydrate and ammonium sulphate in deionized water. For example, dissolve 26.28 g of NiSO₄·6H₂O and 13.21 g of (NH₄)₂SO₄ in 100 mL of deionized water.
- Gently heat the solution while stirring to ensure complete dissolution of the salts.
- Filter the warm solution to remove any insoluble impurities.
- Pour the clear solution into a clean crystallizing dish.

- Cover the dish with a piece of filter paper or perforated parafilm to allow for slow evaporation of the solvent.
- Place the dish in a location with a stable temperature and minimal vibrations.
- Well-formed, bluish-green single crystals should appear within a few days to a week.
- Once the crystals have reached the desired size, they can be carefully removed from the solution and dried with filter paper.

Crystal Structure Determination

The crystal structure of the grown crystals can be determined by single-crystal X-ray diffraction.

Instrumentation:

- Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) and a detector.

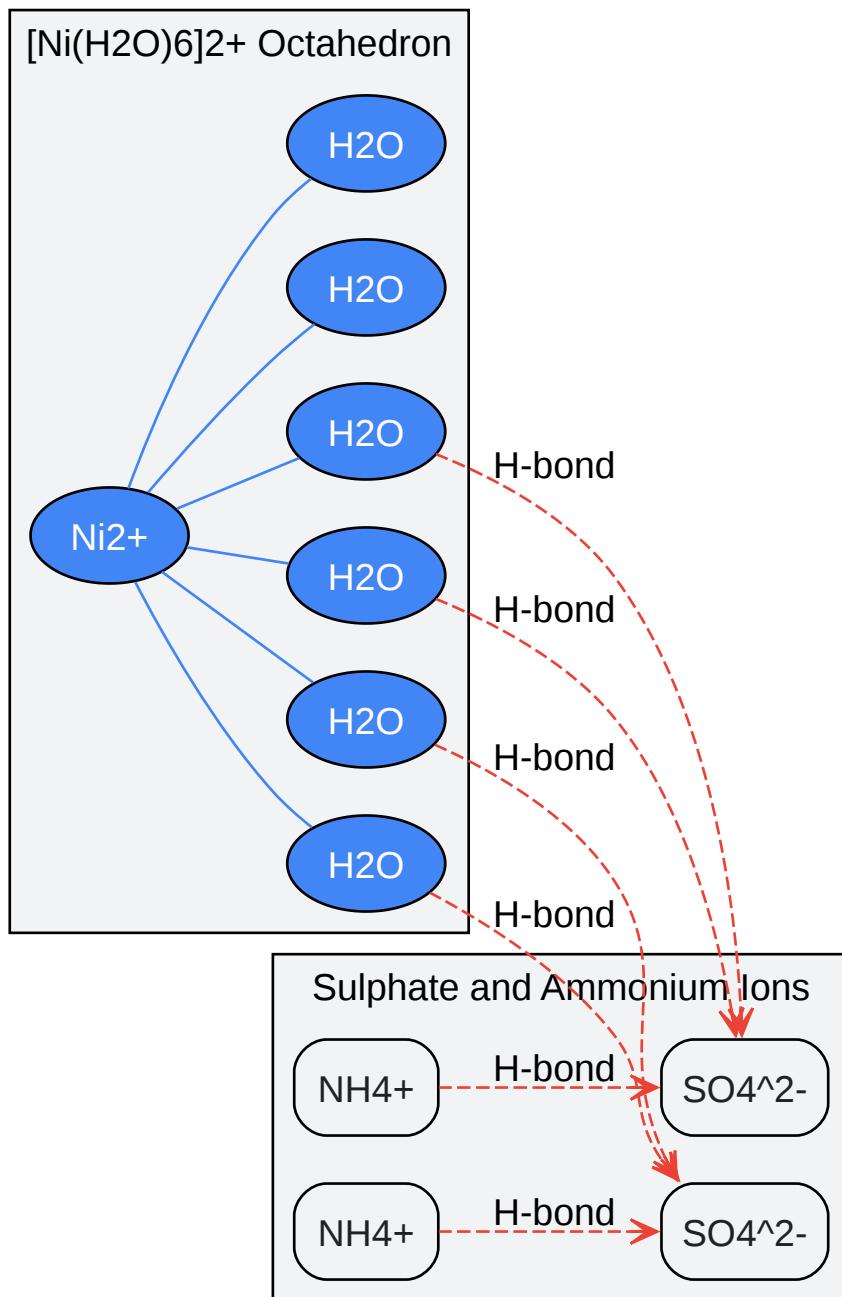
Procedure:

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is placed in the X-ray beam, and a series of diffraction images are collected as the crystal is rotated.
- The collected data are processed to determine the unit cell parameters and the space group.
- The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F^2 .
- The positions of the non-hydrogen atoms are determined, and hydrogen atoms can often be located in the difference Fourier map. For precise hydrogen atom locations, neutron diffraction is the preferred method.

Visualizations

Hydrogen Bonding Network

The following diagram illustrates the coordination environment of the nickel ion and the hydrogen bonding interactions with the surrounding sulphate and ammonium ions.

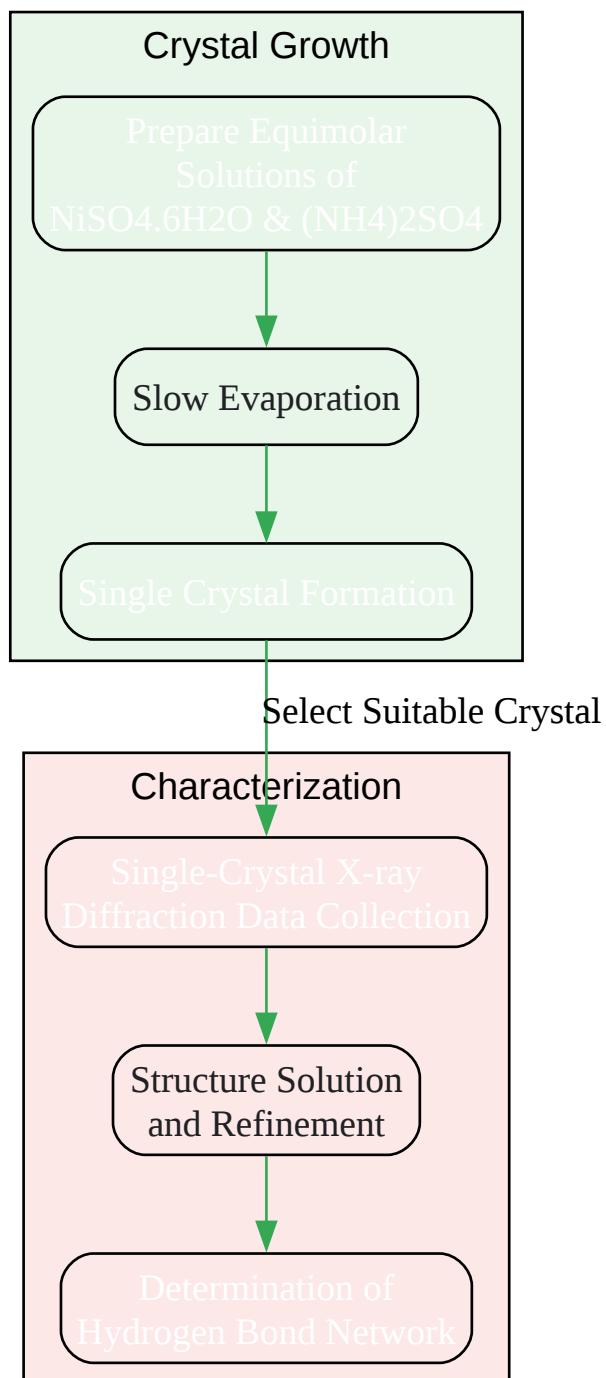


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Caption: Coordination of the Ni^{2+} ion and hydrogen bonds.

Experimental Workflow for Crystal Analysis

The logical flow from synthesis to structural elucidation is depicted in the following diagram.



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